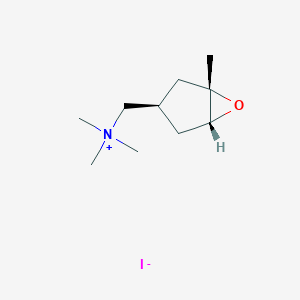
Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In 1.0)hex-3-yl)methylammonium.
Mecanismo De Acción
The mechanism of action of Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium is not fully understood. However, it is believed to work by disrupting cell membranes and altering the permeability of cells. This allows the compound to enter cells and target specific cells for drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to increase the uptake of drugs by cells and increase the efficacy of drugs. It has also been shown to have antibacterial properties and can inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium is its ability to target specific cells for drug delivery. This makes it an excellent candidate for drug delivery in cancer treatment. However, there are also limitations to its use in laboratory experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium. One area of research is in the development of new drug delivery systems using this compound. Another area of research is in the study of its mechanism of action and how it can be used to target specific cells. Additionally, more research is needed to understand the limitations of this compound and how it can be used effectively in laboratory experiments.
Métodos De Síntesis
Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium is synthesized using a specific method. The synthesis involves the reaction of 1-methyl-6-oxabicyclo(3.1.0)hex-3-ene with trimethylamine in the presence of a catalyst. The resulting product is a white crystalline powder with a molecular weight of 221.3 g/mol.
Aplicaciones Científicas De Investigación
Trimethyl(1-methyl-6-oxabicyclo(3.1.0)hex-3-yl)methylammonium has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of drug delivery. It has been shown to have excellent drug delivery properties due to its ability to penetrate cell membranes and target specific cells.
Propiedades
IUPAC Name |
trimethyl-[[(1S,3R,5R)-1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl]methyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO.HI/c1-10-6-8(5-9(10)12-10)7-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWHKJNBJLTEJ-RIHXGJNQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC1O2)C[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C[C@H]1O2)C[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936160 |
Source


|
| Record name | N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159700-34-2 |
Source


|
| Record name | Obhm-Me3N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159700342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)


![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)

![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)